Clomocycline

描述

克洛莫西林是一种四环素类抗生素,用于治疗各种细菌感染。 它以对多种细菌(包括导致痤疮、尿路感染、牙龈疾病、淋病和衣原体感染的细菌)的有效性而闻名 . 克洛莫西林也用作炭疽等感染的预防治疗 .

准备方法

克洛莫西林通过一系列化学反应合成,这些反应涉及对四环素结构的修饰。 合成路线通常包括将四环素氯化,在第 7 位引入氯原子,并将羟甲基添加到酰胺氮上 . 反应条件需要仔细控制温度、pH 值以及特定试剂的使用,以实现所需的修饰 . 工业生产方法遵循类似的合成路线,但针对大规模生产进行了优化,确保最终产品的高产率和纯度 .

化学反应分析

克洛莫西林会发生各种化学反应,包括:

氧化: 克洛莫西林可以氧化形成不同的衍生物,具体取决于所用氧化剂和条件。

还原: 还原反应可以改变克洛莫西林中存在的官能团,导致形成还原衍生物。

取代: 克洛莫西林可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于水解的各种酸和碱 . 这些反应形成的主要产物取决于所用具体条件和试剂 .

科学研究应用

Microbiological Research

Clomocycline is extensively used in microbiological studies to explore antibiotic resistance mechanisms and bacterial metabolism. Its role as a model compound enables researchers to:

- Investigate the biochemical pathways involved in bacterial resistance.

- Study the effects of antibiotics on bacterial growth and metabolic processes.

Biological Applications

In biological research, this compound aids in understanding the interactions between antibiotics and bacteria. Key applications include:

- Mechanisms of Resistance : this compound helps elucidate how bacteria develop resistance to antibiotics, particularly through efflux pumps and ribosomal protection mechanisms .

- Metabolic Studies : Researchers utilize the compound to assess how bacteria metabolize antibiotics and adapt to their presence .

Medical Applications

This compound is primarily studied for its potential therapeutic uses:

- Bacterial Infections : It is effective against various infections including those caused by resistant strains of bacteria. Clinical studies have shown its efficacy in treating conditions such as:

Case Study: Efficacy Against Resistant Strains

A clinical trial demonstrated that this compound was effective in treating infections caused by multi-drug resistant strains, showcasing its potential as a valuable tool in combating antibiotic resistance .

Industrial Applications

In the pharmaceutical industry, this compound serves multiple purposes:

- Development of New Antibiotics : It acts as a reference compound in the development of novel antibiotics, helping researchers understand structure-activity relationships that can lead to more effective drugs .

- Quality Control : this compound is used in quality control processes to ensure the efficacy and safety of antibiotic formulations .

Future Directions and Research

Recent studies are focused on developing inhibitors for tetracycline resistance mechanisms that could be used alongside this compound to restore its antimicrobial activity against resistant strains .

Research Initiatives

The NACTAR program is currently funding research into new sources and alternatives to antibiotics, which may include derivatives or analogs of this compound .

作用机制

克洛莫西林通过干扰蛋白质合成来抑制细菌细胞生长。 它与 30S 核糖体亚基结合,阻止氨酰基转移 RNA 与核糖体 A 位点结合 . 这种结合是可逆的,会抑制翻译过程,最终导致细菌生长受到抑制 . 克洛莫西林是亲脂性的,这使其能够轻松穿过细菌细胞膜或通过孔蛋白通道扩散 .

相似化合物的比较

克洛莫西林与其他四环素类抗生素相似,如多西环素、米诺环素和四环素 . 克洛莫西林因其特定的化学修饰而独特,包括在第 7 位存在氯原子和酰胺氮上的羟甲基 . 这些修饰增强了其抗菌活性,并扩展了其作用范围 .

类似化合物

- 多西环素

- 米诺环素

- 四环素

- 土霉素

生物活性

Clomocycline, a derivative of tetracycline, is an antibiotic known for its significant biological activity against a variety of bacterial infections. This article delves into its mechanism of action, pharmacokinetics, biochemical properties, and research applications, supported by data tables and findings from various studies.

Target and Mode of Action

This compound primarily targets the 30S ribosomal subunit in bacteria, inhibiting protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action disrupts translation, leading to bacterial growth inhibition or death. The binding of this compound to the ribosome is reversible, allowing for potential recovery of bacterial function if the antibiotic is removed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the ribosomal subunit, this compound interferes with the normal function of ribosomes during translation, which is critical for bacterial cell growth and replication .

Pharmacokinetics

This compound exhibits typical pharmacokinetic properties associated with tetracyclines:

- Absorption : Well-absorbed in the gastrointestinal tract.

- Distribution : Widely distributed in body tissues and fluids due to its lipophilic nature.

- Metabolism and Excretion : Metabolized primarily in the liver and excreted via urine.

| Property | Description |

|---|---|

| Molecular Formula | C22H23ClN2O8 |

| Molecular Weight | 478.88 g/mol |

| Solubility | Highly soluble in water |

| Lipophilicity | Lipophilic; can pass through cell membranes easily |

Cellular Effects

This compound's interaction with bacterial cells results in:

- Inhibition of Growth : By blocking protein synthesis, it effectively halts bacterial proliferation.

- Impact on Resistance Mechanisms : It has been studied for its effectiveness against strains expressing resistance genes such as tet(A) and tet(M), which are responsible for efflux and ribosomal protection mechanisms .

Research Applications

This compound has diverse applications in scientific research:

- Microbiology : Used to study mechanisms of antibiotic resistance and bacterial metabolism.

- Pharmaceutical Development : Investigated for potential use against antibiotic-resistant infections.

- Chemical Research : Serves as a model compound for studying tetracycline derivatives and their interactions with bacterial systems.

Case Studies

Several studies have explored the efficacy of this compound:

- Case Study 1 : A clinical trial demonstrated that this compound effectively treated infections caused by Escherichia coli strains resistant to other antibiotics. The study highlighted its role in combating multidrug-resistant bacteria .

- Case Study 2 : Research indicated that this compound maintained activity against Staphylococcus aureus strains harboring resistance genes, suggesting a potential role in treating resistant infections .

Comparison with Other Tetracyclines

This compound shares similarities with other tetracycline antibiotics but also exhibits unique properties:

| Antibiotic | Key Features |

|---|---|

| Doxycycline | Longer half-life, broader spectrum |

| Minocycline | Enhanced activity against resistant strains |

| Tetracycline | Classic tetracycline with a wide range of uses |

属性

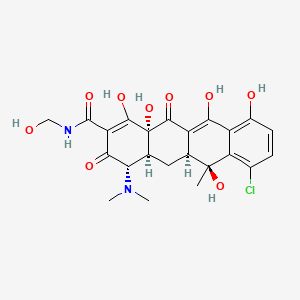

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHDFJCJQJHKD-KMVLDZISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905089 | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Clomocycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Clomocycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. | |

| Record name | Clomocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1181-54-0 | |

| Record name | Clomocycline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOMOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Clomocycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This halts the addition of amino acids to the growing polypeptide chain, ultimately leading to bacterial growth inhibition or death.

ANone: The molecular formula of this compound is C22H23ClN2O8, and its molecular weight is 478.88 g/mol.

ANone: The provided research papers do not contain specific information on this compound's material compatibility or stability under various storage or environmental conditions.

ANone: this compound is primarily recognized for its antibacterial activity. There is no mention of catalytic properties or applications in the provided research papers.

ANone: The provided research papers primarily focus on clinical evaluations and do not detail any computational chemistry or modeling studies related to this compound.

A: While the research mentions that this compound is less stable than some other tetracyclines like demethylchlortetracycline, it doesn't elaborate on its stability in specific formulations or provide detailed degradation pathways. []

A: this compound exhibits good absorption from the gut, achieving therapeutic blood levels after oral administration of 150mg. [] Peak blood levels are observed around three hours post-administration, with useful levels persisting for 6-8 hours. [] It also demonstrates high and persistent tissue concentrations, particularly in lung tissue. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。